2-(Hydrazinocarbothioyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with carbon disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinocarbothioyl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarboxamides .
Scientific Research Applications
2-(Hydrazinocarbothioyl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By targeting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Hydrazinocarbothioyl)hydrazinecarboxamide include:
Hydrazinecarboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiosemicarbazide derivatives: These compounds contain thiosemicarbazide functional groups and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of hydrazine and carbothioyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/Akt/mTOR pathway and its potential as an anticancer agent set it apart from other similar compounds .
Properties
CAS No. |
6629-51-2 |
---|---|
Molecular Formula |
C2H7N5OS |
Molecular Weight |
149.18 g/mol |
IUPAC Name |
(aminocarbamothioylamino)urea |
InChI |
InChI=1S/C2H7N5OS/c3-1(8)6-7-2(9)5-4/h4H2,(H3,3,6,8)(H2,5,7,9) |
InChI Key |
PXUKBWGCLSOGGR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NNC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.